molecular formula C6H5FN2O2 B1294389 2-Fluoro-5-nitroaniline CAS No. 369-36-8

2-Fluoro-5-nitroaniline

Cat. No. B1294389
CAS RN: 369-36-8
M. Wt: 156.11 g/mol
InChI Key: KJVBJICWGQIMOZ-UHFFFAOYSA-N
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Patent
US05105012

Procedure details

To a mixture of 40 ml of glacial acetic acid, 5 ml of water, and 8.32 g (0.0447 mole) of 2,4-dinitrofluorobenzene were added 0.10 g (0.00044 mole) of platinum oxide and 0.50 g (0.0090 mole) of powdered iron. Subsequently, 160 ml of ethanol was added to this mixture, and the entire reaction mixture was placed in a 500 ml Parr hydrogenation reactor. The reaction was stopped after 144 psi of hydrogen had been absorbed, and the reaction mixture was then filtered. The filtrate was evaporated under reduced pressure, and the residue was passed through a pad of silica gel, eluting with methylene chloride. The solvent was evaporated from the eluate under reduced pressure, producing 6.23 g of crude 2-fluoro-5-nitroaniline, m.p. 90°-92° C. Analysis of the nmr spectrum of this material showed it to be at least 85% pure 2-fluoro-5-nitroaniline.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
8.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
160 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)(=O)C.O.[N+:6]([C:9]1[CH:14]=[C:13]([N+:15]([O-:17])=[O:16])[CH:12]=[CH:11][C:10]=1[F:18])([O-])=O.[H][H]>[Pt]=O.[Fe].C(O)C>[F:18][C:10]1[CH:11]=[CH:12][C:13]([N+:15]([O-:17])=[O:16])=[CH:14][C:9]=1[NH2:6]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
8.32 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Fe]
Step Four
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the entire reaction mixture
CUSTOM
Type
CUSTOM
Details
had been absorbed
FILTRATION
Type
FILTRATION
Details
the reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
WASH
Type
WASH
Details
eluting with methylene chloride
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the eluate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.23 g
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.